An In-Depth Technical Guide to 4-Chloro-7-hydroxyquinazolin-6-yl pivalate: Synthesis, Characterization, and Application in Targeted Drug Discovery
An In-Depth Technical Guide to 4-Chloro-7-hydroxyquinazolin-6-yl pivalate: Synthesis, Characterization, and Application in Targeted Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold as a Cornerstone of Modern Therapeutics
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1] Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. Within this class, 4-substituted quinazolines have garnered significant attention, particularly as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[1] Dysregulation of these pathways is a hallmark of many diseases, most notably cancer.
This technical guide focuses on a specific and highly valuable quinazoline derivative: 4-Chloro-7-hydroxyquinazolin-6-yl pivalate (CAS Number: 1145671-38-0 ). This compound serves as a key intermediate in the synthesis of potent and selective kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[2][3] EGFR is a member of the ErbB family of receptor tyrosine kinases and plays a crucial role in cell proliferation, survival, and differentiation.[3][4] Mutations that lead to the constitutive activation of EGFR are driving oncogenes in several cancers, including non-small cell lung cancer (NSCLC).[4][5][6]
This guide will provide a comprehensive overview of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, including its physicochemical properties, a detailed, plausible synthetic route based on established chemical transformations, methods for its analytical validation, and its strategic application in the synthesis of targeted EGFR inhibitors.
Physicochemical and Safety Data
A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. The key properties of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1145671-38-0 | Amadis Chemical, BLD Pharm |
| Molecular Formula | C₁₃H₁₃ClN₂O₃ | Amadis Chemical, BLD Pharm |
| Molecular Weight | 280.71 g/mol | BLD Pharm |
| IUPAC Name | 4-chloro-7-hydroxyquinazolin-6-yl 2,2-dimethylpropanoate | Inferred |
| Canonical SMILES | CC(C)(C)C(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)O | Amadis Chemical |
| InChI Key | QHCBJLQPMHZHEY-UHFFFAOYSA-N | Amadis Chemical |
| Storage Conditions | Inert atmosphere, 2-8°C | BLD Pharm |
Safety Information:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazard statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Proposed Synthesis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate
Overall Synthetic Scheme
Caption: Proposed three-step synthesis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
Step 1: Synthesis of 6,7-Dihydroxyquinazolin-4(3H)-one
The initial step involves the construction of the quinazolinone core. This is typically achieved through the condensation of an appropriately substituted anthranilic acid derivative with formamide.
-
Rationale: The reaction of 2-amino-4,5-dihydroxybenzoic acid with an excess of formamide provides a straightforward and high-yielding method to form the heterocyclic ring system. The formamide serves as both a reactant and a solvent. This type of cyclization is a common strategy in the synthesis of quinazolinones.
-
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 2-amino-4,5-dihydroxybenzoic acid (1 equivalent).
-
Add an excess of formamide (e.g., 10-20 equivalents).
-
Heat the reaction mixture to reflux (approximately 180-200°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to afford 6,7-dihydroxyquinazolin-4(3H)-one.
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Step 2: Regioselective Pivaloylation
The selective protection of one of the two hydroxyl groups is a critical step. The pivaloyl group is an excellent choice as a protecting group due to its steric bulk, which can direct subsequent reactions and its stability to a range of reaction conditions. Regioselectivity can often be achieved due to the differential reactivity of the hydroxyl groups.
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Rationale: The hydroxyl group at the 7-position is generally more sterically hindered than the one at the 6-position. However, subtle differences in electronic effects can also influence reactivity. By carefully controlling the stoichiometry of the pivaloyl chloride and the reaction temperature, it is often possible to achieve selective acylation at the more reactive hydroxyl group. In many similar phenolic systems, the less hindered hydroxyl group reacts preferentially.
-
Experimental Protocol:
-
Dissolve 6,7-dihydroxyquinazolin-4(3H)-one (1 equivalent) in a suitable aprotic solvent such as pyridine or a mixture of dichloromethane and pyridine at 0°C.
-
Slowly add pivaloyl chloride (1.0-1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring by TLC.
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Once the starting material is consumed and the desired mono-pivaloylated product is the major component, quench the reaction by adding water.
-
Extract the product into an organic solvent like ethyl acetate.
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Wash the organic layer with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to isolate 7-hydroxy-4-oxo-3,4-dihydroquinazolin-6-yl pivalate.
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Step 3: Chlorination of the 4-Position
The final step is the conversion of the 4-oxo group to a 4-chloro group, which is a key functional handle for subsequent nucleophilic aromatic substitution reactions in the synthesis of EGFR inhibitors.
-
Rationale: Reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF), are standard for this transformation.[7][8][9] The DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is a more reactive chlorinating agent.
-
Experimental Protocol:
-
To a flask containing 7-hydroxy-4-oxo-3,4-dihydroquinazolin-6-yl pivalate (1 equivalent), add an excess of thionyl chloride or phosphorus oxychloride.
-
Add a catalytic amount of DMF (e.g., a few drops).
-
Heat the mixture to reflux (typically 80-110°C) for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully remove the excess chlorinating agent under reduced pressure. Toluene can be added and co-evaporated to ensure complete removal.
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The residue is then carefully quenched by pouring it onto crushed ice.
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The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. Further purification can be achieved by recrystallization if necessary.
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Analytical Validation
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. The following techniques are standard for the validation of such small molecules.
Analytical Workflow
Caption: A typical analytical workflow for the characterization of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
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High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound.[6][10] A reversed-phase C18 column with a gradient elution of water and acetonitrile (often with a modifier like trifluoroacetic acid or formic acid) is typically employed. The purity is determined by the area percentage of the main peak.
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Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the target compound.[11] Electrospray ionization (ESI) is a common technique for this type of molecule. The expected [M+H]⁺ ion for C₁₃H₁₃ClN₂O₃ would be approximately m/z 281.06.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of the molecule.[11][12][13]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring, a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O), and a characteristic singlet for the nine equivalent protons of the t-butyl group of the pivalate ester.
-
¹³C NMR: The carbon NMR spectrum will show resonances for all 13 carbon atoms in the molecule, including the carbonyl carbon of the pivalate ester and the carbons of the quinazoline core.
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Application in Drug Development: A Key Intermediate for EGFR Inhibitors
The primary utility of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate is as a versatile intermediate in the synthesis of targeted therapies, particularly second-generation irreversible EGFR inhibitors.[2] The 4-chloro substituent serves as a leaving group for nucleophilic aromatic substitution, allowing for the introduction of various aniline derivatives, which are crucial for binding to the ATP-binding site of the EGFR kinase domain.[1][3]
The 7-hydroxy and 6-pivaloyloxy substitution pattern is particularly relevant for the synthesis of compounds like Afatinib. 6-Nitro-7-chloro-4-hydroxy quinazoline is a known intermediate in the synthesis of Afatinib.[2] The structural motif of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate is highly analogous and provides a synthetic handle for the introduction of the pharmacophores required for potent and selective EGFR inhibition.
Role in EGFR Signaling Inhibition
Caption: Mechanism of action of EGFR inhibitors synthesized from quinazoline intermediates.
The final drug molecules derived from 4-Chloro-7-hydroxyquinazolin-6-yl pivalate act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain.[4] By blocking the binding of ATP, they prevent the autophosphorylation and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[14] This ultimately leads to the inhibition of cancer cell proliferation and survival.[15]
Conclusion
4-Chloro-7-hydroxyquinazolin-6-yl pivalate is a strategically important chemical entity in the field of medicinal chemistry and drug development. Its synthesis, while requiring careful control of regioselectivity, follows established and scalable chemical principles. The functional group arrangement of a reactive 4-chloro substituent and a differentially protected dihydroxy system on the quinazoline core makes it an ideal precursor for the synthesis of a new generation of targeted cancer therapeutics. A thorough understanding of its synthesis and properties, as detailed in this guide, is essential for researchers and scientists working towards the discovery and development of novel kinase inhibitors.
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